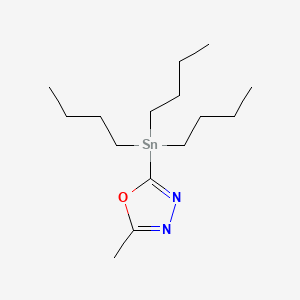
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is a heterocyclic compound that contains tin as a central atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1,3,4-oxadiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form oxides or other higher oxidation state derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group is replaced by a different organic group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Stille Coupling: Palladium catalysts and organohalides are commonly used in this reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl or heteroaryl compounds, while oxidation reactions can produce oxides or hydroxylated derivatives.
Scientific Research Applications
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in coupling reactions.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds, particularly in drug development.
Industry: It can be used in the production of polymers and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole largely depends on its application. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with cellular components, disrupting normal function and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-6-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.
Properties
Molecular Formula |
C15H30N2OSn |
|---|---|
Molecular Weight |
373.12 g/mol |
IUPAC Name |
tributyl-(5-methyl-1,3,4-oxadiazol-2-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H3N2O.Sn/c3*1-3-4-2;1-3-5-4-2-6-3;/h3*1,3-4H2,2H3;1H3; |
InChI Key |
PMPFNTFFXFCERB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















